(6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine
Description
(6-Methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine is a benzodiazole-derived compound featuring a methyl substituent at the 6-position of the benzodiazole ring and a phenyl group attached to the methanamine moiety. The methyl group at position 6 may enhance lipophilicity, while the phenyl-methanamine moiety could influence stereoelectronic properties, impacting binding affinity or solubility .
Properties
IUPAC Name |
(6-methyl-1H-benzimidazol-2-yl)-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-10-7-8-12-13(9-10)18-15(17-12)14(16)11-5-3-2-4-6-11/h2-9,14H,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYUWHVMBJHXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Base Selection
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP) enhance nucleophilicity, while toluene or dioxane suits palladium-catalyzed reactions. Base choice (e.g., K2CO3 vs. Cs2CO3) affects deprotonation efficiency; cesium carbonate outperforms in heterocyclic aminations.
Temperature and Catalysis
Elevated temperatures (110–140°C) accelerate ring closure and coupling steps. Microwave irradiation reduces energy consumption, achieving comparable yields in 30 minutes versus 12 hours conventionally. Catalytic systems, such as FeCl3 in isopropanol, enable greener syntheses with 20–30% yield improvements.
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Analytical validation employs:
-
1H NMR : Aromatic protons of the benzimidazole ring appear as doublets at δ 7.2–7.6 ppm, while the methyl group resonates as a singlet near δ 2.4 ppm.
-
LC-MS : Molecular ion peaks at m/z 251.33 ([M+H]+) confirm the molecular formula C16H17N3.
-
IR Spectroscopy : N-H stretches (3400–3300 cm⁻¹) and C=N vibrations (1620 cm⁻¹) validate the benzimidazole structure.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors minimize intermediate isolation, reducing solvent waste. A patented protocol uses microreactors for the cyclocondensation step, achieving 85% yield with 99% purity. Regulatory compliance necessitates rigorous impurity profiling, particularly for residual palladium (<10 ppm) in pharmaceutical-grade batches.
Chemical Reactions Analysis
Types of Reactions
(6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
(6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of (6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Effects: The 6-methyl group in the target compound likely improves stability compared to unsubstituted analogs. Fluorine at position 6 (as in ) introduces electronegativity, which can enhance binding to polar residues in biological targets.
- Heterocycle Variations: Benzimidazoles (e.g., ) differ by having an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity compared to benzodiazoles.
Heterocyclic Variants Beyond Benzodiazoles
Table 2: Comparison with Benzoxazole, Benzothiazole, and Imidazole Derivatives
Key Observations:
- Electronic Effects: Benzothiazoles and benzoxazoles exhibit distinct electronic profiles due to sulfur/oxygen heteroatoms, impacting interactions with biological targets.
- Pharmacological Potential: Imidazole derivatives (e.g., ) are prevalent in drug discovery due to their ability to coordinate metal ions or participate in hydrogen bonding.
Physicochemical and Predicted Properties
Table 3: Predicted Physicochemical Parameters
| Compound Name | Density (g/cm³) | Boiling Point (°C) | pKa | |
|---|---|---|---|---|
| (6-Chloro-1,3-benzoxazol-2-yl)methanamine | 1.388 | 285.3 | 7.52 | |
| [1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine | N/A | N/A | N/A |
Key Observations:
- The chloro-substituted benzoxazole () has a higher predicted boiling point compared to non-halogenated analogs, likely due to increased molecular polarity.
Biological Activity
(6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine, a compound with the molecular formula C15H15N and CAS number 1515921-79-5, has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, exploring its antimicrobial, antiviral, and anticancer activities, as well as its synthesis and applications in research.
Chemical Structure and Properties
The structure of (6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine features a benzodiazole ring substituted with a methyl group at position 6 and a phenylmethanamine moiety. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H15N |
| Molecular Weight | 225.29 g/mol |
| CAS Number | 1515921-79-5 |
| IUPAC Name | (6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine |
Synthesis
The synthesis of (6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction conditions often include acidic or basic catalysts and solvents such as ethanol or methanol under heat to facilitate the reaction.
Antimicrobial Activity
Research indicates that (6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for effective activity against MRSA has been reported to be as low as 0.25 µg/mL for certain derivatives .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Research has shown that certain analogs inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms of action, however, remain to be fully elucidated.
Case Studies
A notable case study involved the evaluation of several derivatives of (6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine in a screening program aimed at identifying new antimicrobial agents. Among the tested compounds, those with halogen substitutions demonstrated enhanced activity against MRSA while maintaining low cytotoxicity towards human cells .
The precise mechanism by which (6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine exerts its biological effects is still under investigation. However, initial findings suggest that it may interact with specific cellular targets involved in microbial resistance and cancer cell survival pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (6-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methanamine, and how can its purity be optimized?
- Methodology : A common approach involves coupling 6-methyl-1H-benzimidazole-2-carboxylic acid with phenylmethanamine derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt). Purification is typically achieved using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Yield optimization requires strict control of reaction temperature (0–5°C during coupling) and stoichiometric excess of the amine component .
- Characterization : Confirm structure via -NMR (e.g., δ 2.4 ppm for the methyl group, δ 7.2–7.8 ppm for aromatic protons) and FTIR (N–H stretch at ~3400 cm, C=N stretch at ~1600 cm) .
Q. How can researchers validate the structural integrity of this compound against spectral and crystallographic data?
- Methodology : Cross-validate NMR and FTIR data with computational simulations (e.g., DFT calculations for NMR chemical shifts). For crystallographic confirmation, grow single crystals via slow evaporation in acetonitrile/methanol (1:1) and refine using SHELXL (e.g., R-factor < 5%). Discrepancies in bond lengths or angles may indicate tautomerism or packing effects .
Advanced Research Questions
Q. How can contradictory data between spectroscopic and crystallographic results be resolved for this compound?
- Analysis : For example, if NMR suggests a planar benzimidazole ring but X-ray data shows puckering, consider dynamic effects in solution (e.g., temperature-dependent NMR studies). Use variable-temperature crystallography to probe conformational flexibility. SHELXL’s TWIN and BASF commands can model twinning or disorder in the crystal lattice .
Q. What strategies are effective for studying the structure-activity relationships (SAR) of this compound in biological systems?
- Methodology : Synthesize analogs with substitutions at the phenyl or methyl groups (e.g., halogenation, methoxy derivatives). Test for antimicrobial activity via MIC assays against S. aureus and E. coli. Computational docking (e.g., AutoDock Vina) can predict binding to bacterial DNA gyrase, a common target for benzimidazoles. Compare results with structurally similar compounds like 2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanamine .
Q. What are the challenges in refining high-resolution X-ray diffraction data for this compound, and how can SHELX software address them?
- Challenges : Overlapping electron density peaks due to flexible substituents (e.g., phenyl group).
- Solutions : Use SHELXL’s restraints (e.g., SIMU, DELU) to model thermal motion. For partial occupancy or disorder, apply PART instructions. Validate refinement with R and residual density maps. SHELXD’s dual-space algorithm can resolve phase problems in low-symmetry space groups .
Safety and Handling
Q. What safety protocols are critical during synthesis and handling of this compound?
- Guidelines : Use fume hoods for reactions involving volatile amines (e.g., ethylenediamine). Wear nitrile gloves and goggles due to potential skin/eye irritation (refer to SDS for (5-Methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine analogs). Store at 2–8°C under inert gas (N) to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
